molecular formula C9H9NO2 B1312899 4-Methoxyisoindolin-1-one CAS No. 366453-22-7

4-Methoxyisoindolin-1-one

Cat. No. B1312899
CAS RN: 366453-22-7
M. Wt: 163.17 g/mol
InChI Key: ONNGVKRXGAJQKC-UHFFFAOYSA-N
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Description

4-Methoxyisoindolin-1-one is a chemical compound with the linear formula C9H9NO2 . It has a molecular weight of 163.18 and is used in diverse scientific research. Its applications range from drug development to material synthesis, making it a versatile tool for advancing knowledge and innovation.


Synthesis Analysis

The synthesis of 4-Methoxyisoindolin-1-one and its derivatives has been a subject of interest in recent years . A common method involves Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . This process is efficient and suitable for all MCRs under acidic conditions .


Molecular Structure Analysis

The molecular structure of 4-Methoxyisoindolin-1-one is represented by the InChI code 1S/C9H9NO2/c1-12-8-4-2-3-6-7(8)5-10-9(6)11/h2-4H,5H2,1H3,(H,10,11) . This indicates that the molecule consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

4-Methoxyisoindolin-1-one is a solid at room temperature . It is typically stored in a dry, sealed container .

Scientific Research Applications

Ultrasonic-Assisted Synthesis

4-Methoxyisoindolin-1-one derivatives have been synthesized using ultrasonic irradiation, which is a sustainable and efficient method. This approach is characterized by high group tolerance and yields, making it suitable for large-scale synthesis. The derivatives are versatile precursors in the synthesis of various compounds due to their wide range of pharmaceutical activities .

Pharmaceutical Molecule Development

The core structure of 4-Methoxyisoindolin-1-one is found in several natural products and commercial drugs. It’s particularly noted for its presence in bioactive molecules with a broad spectrum of biological activities, including entonalactam C and fumadensine .

Natural Product Synthesis

This compound serves as a key intermediate in the synthesis of natural products. Its derivatives are crucial for constructing complex molecules that are present in numerous natural products, which have significant biological and pharmacological properties .

Catalysis in Organic Synthesis

4-Methoxyisoindolin-1-one derivatives are used in catalytic processes within organic synthesis. They facilitate the formation of complex molecules through reactions such as the tandem oxidative C–H activation and annulation reactions, which are essential in creating diverse molecular structures .

Indole Derivative Synthesis

Indoles, which are significant heterocyclic systems in drugs and natural products, can be synthesized from 4-Methoxyisoindolin-1-one derivatives. These derivatives play a crucial role in cell biology and are used in the treatment of various disorders, including cancer .

Advanced Synthetic Methods

Recent research has focused on developing new synthetic methods for isoindole-1,3-dione derivatives, which are closely related to 4-Methoxyisoindolin-1-one. These methods include the Diels–Alder reaction, which provides effective access to these compounds for further pharmaceutical and synthetic applications .

Safety and Hazards

The safety information for 4-Methoxyisoindolin-1-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The future directions for research on 4-Methoxyisoindolin-1-one could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. For instance, the isoindolinone scaffold is found in a large variety of naturally occurring and synthetic, biologically and pharmaceutically active compounds . Therefore, the development of new synthetic methodologies for isoindolinones could lead to the discovery of new pharmacologically active compounds .

Mechanism of Action

Target of Action

Isoindoline-1-ones, a class of compounds to which 4-methoxyisoindolin-1-one belongs, have been found to interact with the human dopamine receptor d2

Mode of Action

The exact mode of action of 4-Methoxyisoindolin-1-one is currently unknown. Isoindoline-1-ones have been found to interact with the human dopamine receptor d2 This interaction could potentially lead to changes in the receptor’s activity, affecting the transmission of dopamine signals in the brain

Biochemical Pathways

Given its potential interaction with the dopamine receptor d2, it is plausible that it may affect dopaminergic pathways . These pathways play crucial roles in various brain functions, including reward, motivation, and motor control.

Pharmacokinetics

A study on isoindoline-1-ones suggests that these compounds have good properties as ligands of the dopamine receptor d2, indicating potential bioavailability .

Result of Action

Isoindoline-1-ones have been found to exert effects through dopaminergic pathways . This suggests that 4-Methoxyisoindolin-1-one may have similar effects, potentially influencing dopamine signaling in the brain.

Action Environment

A study on the synthesis of isoindoline-1-ones found that light irradiation improved the yields of these compounds . This suggests that environmental factors such as light could potentially influence the synthesis and possibly the action of 4-Methoxyisoindolin-1-one.

properties

IUPAC Name

4-methoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-8-4-2-3-6-7(8)5-10-9(6)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNGVKRXGAJQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470360
Record name 4-Methoxyisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyisoindolin-1-one

CAS RN

366453-22-7
Record name 2,3-Dihydro-4-methoxy-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366453-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2,3-dihydro-1H-isoindol-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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